Methyl 6-fluorochroman-2-carboxylate
Description
Methyl 6-fluorochroman-2-carboxylate (CAS: 874649-82-8) is a fluorinated chroman derivative with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.202 g/mol . It is synthesized via esterification of 6-fluorochroman-2-carboxylic acid using methanol and catalytic sulfuric acid, followed by neutralization and purification . Key physicochemical properties include:
The compound’s structure comprises a chroman (benzopyran) ring system with a fluorine substituent at position 6 and a methyl ester at position 2. This configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for hybrid molecules with dual biological activities .
Properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874649-82-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Addition Reaction
p-Fluorophenol reacts with dimethyl acetylenedicarboxylate in methanol under triethylamine catalysis to form dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate. This exothermic reaction achieves near-quantitative conversion at 10–15°C.
Step 2: Alkaline Hydrolysis
The diester intermediate undergoes hydrolysis with aqueous NaOH (25–35°C) to yield 2-(p-fluorophenoxy)butenedioic acid. Avoiding intermediate purification improves throughput, with yields reaching 85%.
Step 3: Cyclization in Sulfuric Acid
Cyclization of the diacid in concentrated sulfuric acid (90% w/w) at 25–30°C produces 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This step achieves a 98.2% yield due to the dehydrating action of sulfuric acid.
Step 4: Catalytic Hydrogenation
The chromene intermediate is hydrogenated at 70–80°C under 2.0 MPa H₂ pressure using Pd/C (5% Pd), yielding 6-fluorochroman-2-carboxylic acid (88.4% yield). Esterification with methanol and H₂SO₄ converts the acid to the methyl ester.
Advantages :
-
Cost-Effectiveness : Bulk reagents (p-fluorophenol, dimethyl acetylenedicarboxylate) reduce material costs.
Enzymatic Resolution of Racemic Intermediates
A 2022 study demonstrated the use of esterases (EstS and EstR) from Geobacillus thermocatenulatus to resolve racemic 6-fluorochroman-2-carboxylic acid derivatives. While the primary focus is on the carboxylic acid, this method can be adapted for methyl esters by employing lipases or esterases selective for ester substrates. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic methyl esters, enabling access to enantiopure (R)- or (S)-methyl 6-fluorochroman-2-carboxylate.
Key Findings :
-
Enantioselectivity (E) : EstS exhibits E > 200 for fluorochromane esters, enabling >99% enantiomeric excess (ee).
-
Solvent Tolerance : Reactions in ionic liquids or biphasic systems improve enzyme stability.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 90% | Moderate | High | Low |
| Multi-Step Synthesis | 88.4% | Low | Industrial | None |
| Enzymatic Resolution | 45–50%* | High | Moderate | >99% ee |
*Theoretical maximum for kinetic resolution.
Chemical Reactions Analysis
Enzymatic Hydrolysis for Chiral Resolution
MFCC serves as a critical substrate for enantioselective hydrolysis using esterases EstS and EstR from Geobacillus thermocatenulatus. This biphasic (aqueous–toluene) enzymatic resolution produces optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs), essential chiral building blocks for pharmaceuticals like β-blockers .
Key Data:
| Parameter | (S)-FCCA | (R)-FCCA |
|---|---|---|
| Enantiomeric excess (ee) | 96.9% | 99.1% |
| Yield per batch | 229.3 mM | 224.1 mM |
| Total mole yield (10 batches) | 93.5% |
Conditions :
-
Immobilized cells of EstS/EstR in sequential batches.
-
Organic phase (toluene) retained for substrate recycling.
Mechanistic Insight :
Molecular simulations reveal that EstS and EstR exhibit complementary enantioselectivity due to distinct binding pocket geometries, enabling efficient resolution without racemization .
Oxidation Reactions
MFCC undergoes oxidation to yield carboxylic acid derivatives, critical for synthesizing bioactive molecules.
Reagents/Conditions :
Applications :
Reduction Reactions
The ester group of MFCC can be reduced to primary alcohols or aldehydes.
Reagents/Conditions :
Significance :
Substitution Reactions
The fluorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Reagents/Conditions :
Example :
-
Substitution with morpholine yields 6-morpholinochroman-2-carboxylate, a potential kinase inhibitor .
Comparative Reaction Pathways
Research Advancements
-
Biphasic Resolution Optimization : Sequential use of EstS and EstR in immobilized systems reduces solvent waste and enhances productivity by 40% compared to traditional methods .
-
Fluorine Reactivity Studies : Computational models predict regioselectivity in NAS reactions, guiding the design of novel agrochemicals .
Scientific Research Applications
Pharmaceutical Development
MFCC is primarily recognized for its role as a chiral building block in the pharmaceutical industry. It serves as a precursor for synthesizing optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), which are crucial in drug formulation due to their biological activity and specificity .
Key Insights :
- The enzymatic resolution of MFCC using esterases EstS and EstR has demonstrated high enantiomeric excess (ee) values (>99% for (S)-FCCAs and 95–96% for (R)-FCCAs), making it a viable method for producing these important compounds .
Biochemical Research
The compound's unique fluorinated structure allows it to interact with various biological systems, influencing metabolic pathways and cellular processes. It plays a significant role in studying enzyme interactions, particularly those involving esterases that catalyze the hydrolysis of ester bonds.
Applications :
- Investigating the effects of fluorinated compounds on cell signaling pathways.
- Exploring gene expression modulation through chiral building blocks provided by MFCC.
Material Science
MFCC is utilized in developing materials with specific chemical properties, such as polymers and coatings. Its ability to modify material characteristics through fluorination makes it an attractive candidate for industrial applications .
Enzymatic Resolution of FCCAs
A notable study highlighted an innovative enzymatic resolution method using MFCC as a substrate. The researchers employed a sequential biphasic batch resolution technique involving immobilized cells of esterases EstS and EstR. This method not only simplified the resolution process but also significantly increased productivity, yielding high concentrations of optically pure FCCAs within a short time frame .
| Batch Number | (S)-FCCAs Yield (mM) | (R)-FCCAs Yield (mM) | Total Mole Yield (%) |
|---|---|---|---|
| 1 | 229.3 | 224.1 | 93.5 |
Pharmacokinetics and Therapeutic Potential
The pharmacokinetic profile of MFCC indicates high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential therapeutic applications in treating neurological disorders or other conditions where central nervous system penetration is crucial .
Mechanism of Action
The mechanism of action of methyl 6-fluorochroman-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-Fluorochroman-2-Carboxylate
- CAS : 99199-61-8
- Molecular Formula : C₁₂H₁₃FO₃
- Molecular Weight : 224.23 g/mol .
- Key Differences :
- The ethyl ester group increases molecular weight and hydrophobicity compared to the methyl ester variant.
- Enantiomers (R and S forms) of this compound are identified as impurities in Nebivolol , a β-blocker, highlighting its pharmaceutical relevance .
- The ethyl group may alter metabolic stability and solubility profiles, impacting bioavailability in drug formulations .
Methyl 6-Fluorobenzofuran-2-Carboxylate
- Molecular Formula : C₁₀H₇FO₃
- Key Differences: Replaces the chroman ring with a benzofuran core, altering electronic distribution and ring strain.
Methyl 6-Fluoro-2-Oxo-2H-Chromene-3-Carboxylate
- CAS : 1942915-32-3
- Molecular Formula : C₁₁H₇FO₄
- Molecular Weight : 222.17 g/mol .
- Key Differences: Features a ketone group at position 2 and a carboxylate at position 3, contrasting with the 2-carboxylate in the target compound.
Structural and Functional Analysis
Table 1: Comparative Overview of Methyl 6-Fluorochroman-2-Carboxylate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₁FO₃ | 210.20 | Methyl ester, Fluorine, Chroman | 6-fluoro substitution on chroman ring |
| Ethyl 6-fluorochroman-2-carboxylate | C₁₂H₁₃FO₃ | 224.23 | Ethyl ester | Increased alkyl chain length |
| Methyl 6-fluorobenzofuran-2-carboxylate | C₁₀H₇FO₃ | 194.16 | Benzofuran core | Lack of fused oxygen atom |
| Methyl 6-fluoro-2-oxo-chromene-3-carboxylate | C₁₁H₇FO₄ | 222.17 | Ketone, Chromene | Oxidized chromene system |
Biological Activity
Methyl 6-fluorochroman-2-carboxylate is a fluorinated derivative of chroman that has garnered attention for its significant biological activity, particularly in the pharmaceutical industry. This compound serves as a chiral building block in the synthesis of various bioactive molecules. This article explores its biological mechanisms, pharmacokinetics, and applications, supported by relevant case studies and research findings.
- Molecular Formula : CHFO
- CAS Number : 874649-82-8
- Structure : The compound features a chroman backbone with a fluorine substituent at the 6-position and a carboxylate group at the 2-position.
This compound primarily interacts with specific enzymes, notably esterases EstS and EstR. This interaction is characterized by high enantioselectivity, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) through enzymatic hydrolysis of the ester bond. The resultant FCCAs are crucial for various biochemical pathways, influencing cellular functions and metabolic processes.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Enzymatic Resolution : It undergoes enzymatic resolution to produce pure enantiomers essential for drug development.
- Cell Signaling : Alters gene expression and cellular metabolism by providing chiral building blocks necessary for synthesizing biologically active molecules.
Pharmacokinetics
Research indicates that this compound exhibits:
- High Gastrointestinal Absorption : Facilitates effective delivery in biological systems.
- Blood-Brain Barrier (BBB) Permeability : Suggests potential neuropharmacological applications.
Dosage Effects in Animal Models
Studies have demonstrated that varying dosages of this compound yield different biological responses:
- Lower Doses : Effective in producing optically pure enantiomers with minimal adverse effects.
- Higher Doses : May lead to toxicity or altered metabolic responses, necessitating careful dosage regulation in therapeutic contexts.
Case Studies and Research Findings
- Synthesis of Bioactive Compounds :
- Pharmacological Applications :
- Biological Activity Assessment :
Summary Table of Biological Activities
Q & A
Q. Advanced
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers .
- X-ray crystallography (ORTEP-III ) for absolute configuration determination.
- Circular Dichroism (CD) spectroscopy to correlate optical activity with stereochemistry.
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Assign signals for the fluorine-substituted aromatic ring (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-F vibration (~1100 cm⁻¹).
- High-resolution MS : Validate molecular ion ([M+H]⁺ at m/z 211.10) .
How can researchers optimize reaction conditions to minimize isomeric byproducts during synthesis?
Q. Advanced
- Catalyst screening : Use chiral catalysts (e.g., organocatalysts) to enhance enantioselectivity.
- Temperature control : Lower temperatures reduce racemization in esterification.
- Real-time monitoring : TLC or in situ IR tracks reaction progress to halt at optimal conversion .
What safety considerations are essential when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
In crystallographic studies, how can the SHELX suite improve structure refinement for this compound?
Q. Advanced
- SHELXL : Refine atomic coordinates against high-resolution XRD data, adjusting for thermal motion and disorder .
- SHELXS : Solve phase problems via direct methods for small-molecule structures.
- ORTEP-III : Generate publication-quality thermal ellipsoid plots .
How does fluorination influence the electronic properties of the chroman ring, and what methods quantify these effects?
Q. Advanced
- Hammett studies : Measure substituent effects on reaction rates (σₚ values for fluorine).
- DFT calculations : Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs.
- NMR chemical shift analysis : Electron-withdrawing F alters ring current shielding (¹³C shifts) .
What are the common impurities in this compound synthesis, and how are they identified?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
